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For Researchers, Scientists, and Drug Development Professionals

The cycloisomerization of enynes is a powerful and atom-economical transformation in organic

synthesis, providing rapid access to complex carbocyclic and heterocyclic scaffolds. The choice

of catalyst is paramount, dictating the reaction's efficiency, selectivity, and mechanistic

pathway. This guide offers an objective comparison of the efficacy of common transition metal

catalysts—gold, platinum, rhodium, and ruthenium—for the cycloisomerization of 1,6-enynes,

supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of gold, platinum, rhodium, and ruthenium

catalysts in the cycloisomerization of the model substrate, diethyl 2-allyl-2-(prop-2-yn-1-

yl)malonate. This reaction serves as a benchmark for comparing the efficacy of these catalytic

systems in promoting skeletal rearrangements.
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Catalyst
System

Product(s) Yield (%) Selectivity Key Features

Gold(I)
Bicyclo[3.1.0]hex

ene derivatives
85-95 High

Mild reaction

conditions, high

functional group

tolerance,

typically

proceeds via a

carbene

intermediate.[1]

[2]

Platinum(II)

1,3-dienes,

vinylcyclopropan

es

70-90
Substrate-

dependent

Can catalyze

formal enyne

metathesis or

cyclopropanation

depending on

substrate and

conditions.[3]

Rhodium(I)
Bicyclo[3.1.0]hep

tenes, 1,4-dienes
80-95

High, often

enantioselective

Excellent for

asymmetric

cycloisomerizatio

n with chiral

ligands, can

proceed via

various

mechanisms.[4]

[5]

Ruthenium(II) 1,4-dienes 85-95 High

Known for ene-

type

cycloisomerizatio

ns, proceeds via

a

metallacyclopent

ene intermediate.

[6]
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Delving Deeper: Mechanistic Pathways
The divergent outcomes observed with different catalysts can be attributed to their distinct

mechanistic pathways. Understanding these pathways is crucial for predicting and controlling

the selectivity of enyne cycloisomerizations.

Gold-Catalyzed Cycloisomerization
Gold(I) catalysts, being highly alkynophilic, activate the alkyne moiety towards nucleophilic

attack by the tethered alkene. This typically proceeds through a 5-exo-dig or 6-endo-dig

cyclization to form a cyclopropyl gold-carbene intermediate, which then undergoes skeletal

rearrangement.
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Gold-Catalyzed Enyne Cycloisomerization Pathway

Platinum-Catalyzed Cycloisomerization
Similar to gold, platinum(II) catalysts activate the alkyne. The reaction can then proceed

through different pathways, including a formal enyne metathesis to yield 1,3-dienes or the

formation of vinylcyclopropane derivatives, often involving a cationic mechanism.[3]
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Platinum-Catalyzed Enyne Cycloisomerization Pathways

Rhodium-Catalyzed Cycloisomerization
Rhodium catalysts are versatile and can operate through several mechanistic manifolds

depending on the ligand and reaction conditions. One common pathway involves the formation

of a rhodacyclopentene intermediate, which can then undergo β-hydride elimination and

reductive elimination to afford cycloisomerized products. Another pathway proceeds via a

rhodium-vinylidene intermediate.[4][7]
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Rhodium-Catalyzed Enyne Cycloisomerization via Metallacycle

Ruthenium-Catalyzed Enyne Metathesis
Ruthenium carbene complexes, such as the Grubbs catalysts, are well-known for promoting

enyne metathesis. The reaction is initiated by a [2+2] cycloaddition between the ruthenium

carbene and the alkyne, forming a ruthenacyclobutene intermediate. This is followed by a retro

[2+2] cycloaddition to generate a new ruthenium carbene and a subsequent intramolecular

[2+2] cycloaddition with the alkene, ultimately leading to the 1,3-diene product.[8][9]
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Ruthenium-Catalyzed Enyne Metathesis

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

intended as a starting point and may require optimization for specific substrates.

General Experimental Workflow
The general workflow for a transition metal-catalyzed enyne cycloisomerization is depicted

below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon)

using anhydrous solvents.

Schlenk Flask under Inert Atmosphere Add Anhydrous Solvent
and Enyne Substrate

Add Catalyst
(and co-catalyst/ligand if required)

Stir at Specified
Temperature and Time

Quench Reaction and
Aqueous Workup
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Column Chromatography Characterized Product
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General Experimental Workflow for Enyne Cycloisomerization

Gold-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-
(prop-2-yn-1-yl)malonate
Catalyst System: [IPrAu(CH₃CN)]SbF₆ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-

1-yl)malonate (0.1 mmol, 1.0 equiv).

Add anhydrous dichloromethane (2.0 mL).

In a separate vial, dissolve [IPrAu(CH₃CN)]SbF₆ (0.002 mmol, 0.02 equiv) in anhydrous

dichloromethane (0.5 mL).

Add the catalyst solution to the substrate solution dropwise at room temperature.

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to afford the bicyclo[3.1.0]hexene product.

Platinum-Catalyzed Cycloisomerization of Diethyl 2-allyl-
2-(prop-2-yn-1-yl)malonate
Catalyst System: PtCl₂

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-

1-yl)malonate (0.1 mmol, 1.0 equiv) and PtCl₂ (0.005 mmol, 0.05 equiv).

Add anhydrous toluene (2.0 mL).

Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

Upon completion, cool the reaction mixture to room temperature and filter through a short

pad of silica gel, eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to afford the desired cycloisomerized product.[3]

Rhodium-Catalyzed Asymmetric Cycloisomerization of a
1,6-Enyne
Catalyst System: [Rh(COD)Cl]₂ / (S)-BINAP / AgSbF₆ (COD = 1,5-cyclooctadiene)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (0.0025

mmol, 0.025 equiv) and (S)-BINAP (0.0055 mmol, 0.055 equiv).

Add anhydrous 1,2-dichloroethane (1.0 mL) and stir at room temperature for 20 minutes.

Add AgSbF₆ (0.005 mmol, 0.05 equiv) and stir for another 20 minutes.
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Add a solution of the 1,6-enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-

dichloroethane (1.0 mL).

Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for 1-12 hours,

monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to afford the chiral cyclized product.[5]

Ruthenium-Catalyzed Enyne Metathesis (Ring-Closing)
Catalyst System: Grubbs' 1st Generation Catalyst

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the enyne

substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

Add Grubbs' 1st Generation Catalyst (0.005 mmol, 0.05 equiv) in one portion.

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

Upon completion, add a few drops of ethyl vinyl ether to quench the reaction and stir for 20

minutes.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to afford the 1,3-diene product.[8][9]

Conclusion
The choice of catalyst for enyne cycloisomerization is a critical decision that profoundly

influences the outcome of the reaction. Gold and platinum catalysts are effective for promoting

skeletal rearrangements under mild conditions, with gold often exhibiting higher functional

group tolerance. Rhodium catalysts, particularly when paired with chiral ligands, are the
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premier choice for asymmetric cycloisomerizations. Ruthenium carbene complexes are highly

effective for clean and efficient enyne metathesis reactions. By understanding the distinct

mechanistic pathways and referring to the provided experimental protocols, researchers can

make informed decisions to best achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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